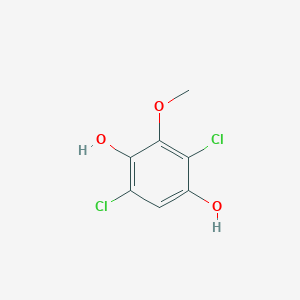

Dichloromethoxybenzenediol

Description

Structure

3D Structure

Properties

CAS No. |

75562-93-5 |

|---|---|

Molecular Formula |

C7H6Cl2O3 |

Molecular Weight |

209.02 g/mol |

IUPAC Name |

2,5-dichloro-3-methoxybenzene-1,4-diol |

InChI |

InChI=1S/C7H6Cl2O3/c1-12-7-5(9)4(10)2-3(8)6(7)11/h2,10-11H,1H3 |

InChI Key |

CEYLTJHXZQFYST-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1O)Cl)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Dichloromethoxybenzenediol

Retrosynthetic Analysis of the Dichloromethoxybenzenediol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com This process involves breaking bonds (disconnections) and converting functional groups to identify plausible synthetic pathways. youtube.comyoutube.com

For a molecule like this compound, the primary disconnections involve the carbon-chlorine (C-Cl) bonds and the carbon-oxygen (C-O) bonds of the ether and diol functionalities. The key strategic decision is the order of these disconnections.

Disconnection of C-Cl Bonds: This approach suggests that the chlorine atoms are introduced onto a pre-existing methoxybenzenediol precursor via an electrophilic halogenation reaction. The feasibility of this step depends heavily on the directing effects of the methoxy (B1213986) and hydroxyl groups, which are both activating and ortho, para-directing. youtube.com

Disconnection of the C-O Ether Bond: This strategy involves disconnecting the methoxy group, leading to a dichlorobenzenediol intermediate. The forward reaction would be a selective etherification (methylation) of one of the hydroxyl groups. This can be challenging due to the similar reactivity of the two hydroxyl groups.

Disconnection of C-O Diol Bonds: This is generally less favorable as the direct introduction of hydroxyl groups onto a complex chlorinated aromatic ring can be difficult and lack regiocontrol. However, it might be considered if starting from a functionalized anisole (B1667542) derivative.

A logical approach often involves disconnecting the groups that are most synthetically labile or easiest to install last. youtube.com In this context, halogenation is a very common and well-understood transformation in aromatic chemistry, making the C-Cl bond disconnection a primary strategic choice.

Based on the disconnection strategies, several key precursors and intermediates can be identified. The choice of starting material is critical for an efficient synthesis.

| Strategy | Key Precursor | Key Intermediate(s) | Rationale |

| Halogenation Last | Methoxybenzenediol | None | Direct chlorination of a suitable methoxybenzenediol isomer. The challenge is controlling the position of the incoming chlorine atoms. |

| Etherification Last | Dichlorobenzenediol | Dichlorobenzenediol | Methylation of a dichlorinated catechol or hydroquinone (B1673460) derivative. The challenge is achieving mono-methylation. |

| Ortho-Functionalization | Anisole or Methoxybenzenediol | Lithiated Anisole/Methoxybenzenediol | Utilizes a directed ortho metalation approach for precise placement of substituents. wikipedia.org |

The most promising precursors are simple, commercially available benzenediols (e.g., catechol, hydroquinone) or methoxyphenols (e.g., guaiacol). These molecules provide a functionalized scaffold upon which the remaining groups can be installed. For example, starting with a methoxybenzenediol allows for subsequent chlorination to reach the final product. researchgate.net

Development of Novel Synthetic Routes to this compound

Building on the retrosynthetic analysis, several forward synthetic routes can be proposed. These routes focus on established and modern organic chemistry reactions to achieve the desired substitution pattern.

The direct chlorination of a methoxybenzenediol precursor is a primary route to this compound. Aromatic halogenation is a type of electrophilic aromatic substitution. mt.com The hydroxyl and methoxy groups are strong activating groups, making the aromatic ring highly reactive towards electrophiles like chlorine. The challenge lies in controlling the regioselectivity and the degree of chlorination.

Studies on the chlorination of water contaminants have shown that methoxybenzoic acids can be converted to methoxyphenols and subsequently to methoxybenzenediols, which can then be chlorinated. researchgate.net The use of molecular chlorine can lead to the formation of polychlorinated derivatives. researchgate.net

Table of Common Chlorinating Agents for Aromatic Systems

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Chlorine (Cl₂) | Lewis Acid (e.g., FeCl₃, AlCl₃) or protic solvent | Highly reactive; can lead to over-chlorination. researchgate.net |

| Sulfuryl Chloride (SO₂Cl₂) | Radical initiator or Lewis acid | Can provide controlled chlorination. |

| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., TFA), silica (B1680970) gel | A milder, safer source of electrophilic chlorine. |

The positions of the two hydroxyl groups and the methoxy group on the starting precursor will dictate where the chlorine atoms are directed, making the choice of starting isomer crucial.

An alternative pathway involves the methylation of a dichlorobenzenediol. This is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis. This reaction involves deprotonating a hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

A significant challenge in this approach is achieving selective mono-methylation when two hydroxyl groups are present, as they often have similar acidities. Strategies to overcome this include:

Using a stoichiometric amount of base and methylating agent.

Exploiting subtle differences in steric hindrance or acidity between the two hydroxyl groups.

Employing protecting groups to temporarily block one hydroxyl group while the other is methylated.

Table of Common Methylating Agents for Etherification

| Reagent | Base | Typical Solvent | Notes |

|---|---|---|---|

| Methyl Iodide (CH₃I) | K₂CO₃, NaH, Ag₂O | Acetone, DMF, THF | Classic Williamson synthesis; CH₃I is a potent electrophile. |

| Dimethyl Sulfate ((CH₃)₂SO₄) | K₂CO₃, NaOH | Acetone, Dichloromethane (B109758) | Highly effective but toxic; provides a methyl group. |

| Trimethylsilyldiazomethane (TMSCHN₂) | HBF₄ | Methanol/Toluene (B28343) | Used for the methylation of phenols and carboxylic acids. |

Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in the synthesis of substituted aromatics. wikipedia.org This method uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. uwindsor.ca The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles. wikipedia.orgnlc-bnc.ca

The methoxy group (-OCH₃) is an excellent DMG. wikipedia.orgresearchgate.net A potential synthesis using this approach could involve:

Starting with a suitable methoxy-substituted phenol (B47542) or benzenediol, with other hydroxyl groups potentially protected.

Performing a directed ortho metalation using a strong base like n-butyllithium (n-BuLi). The lithium coordinates to the oxygen of the methoxy group, directing deprotonation at the adjacent ring position.

Quenching the resulting aryllithium intermediate with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), to install the first chlorine atom.

Repeating the process, if sterically and electronically feasible, to introduce the second chlorine atom at another ortho position or employing a standard electrophilic chlorination for the second addition.

Table Illustrating the Directed ortho Metalation (DoM) Process

| Step | Reagents | Purpose | Reference |

|---|---|---|---|

| 1. Lithiation | n-BuLi or s-BuLi, THF, -78 °C | Deprotonation ortho to the directing methoxy group to form an aryllithium intermediate. | wikipedia.org |

| 2. Functionalization | Electrophilic chlorine source (e.g., NCS, C₂Cl₆) | Introduction of a chlorine atom at the lithiated position. | researchgate.net |

This method offers superior control over the placement of the chlorine atoms compared to classical electrophilic substitution, making it a highly attractive route for synthesizing specifically substituted isomers of this compound.

Catalytic Coupling Reactions for Aryl Substitution

While direct chlorination of catechols represents a primary route to this compound, modern synthetic chemistry offers powerful catalytic cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods provide versatile, albeit less commonly documented for this specific molecule, strategies for aryl substitution that could be applied to its synthesis. Such reactions are typically catalyzed by transition metals, most notably palladium. beilstein-journals.orgwur.nl

Potential catalytic strategies for aryl substitution in the synthesis of this compound precursors include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.org A hypothetical synthesis could involve the coupling of a dichlorinated methoxybenzene boronic acid with a protected catechol derivative bearing a halide or triflate group. The choice of boronic ester, such as pinacol (B44631) or catechol esters, can be crucial, as they offer greater stability compared to boronic acids, especially for challenging substrates like some heteroaromatics. rsc.orgnih.gov

Stille Coupling: This reaction utilizes an organotin compound (stannane) coupling with an organohalide. wikipedia.orgorganic-chemistry.org A potential route could involve reacting a dichlorinated methoxy-arylstannane with a suitably protected and halogenated catechol. Stille reactions are valued for their tolerance of a wide array of functional groups, though the toxicity of organotin reagents is a significant drawback. nrochemistry.comnumberanalytics.com

Heck Reaction: This method forges a carbon-carbon bond between an unsaturated halide and an alkene. researchgate.netorganic-chemistry.org While less direct for building the core aromatic structure, it could be used to introduce vinyl groups onto a dichloromethoxybenzene scaffold, which could then be further modified. Recent advancements have focused on making the Heck reaction more environmentally friendly by employing mechanochemical techniques that eliminate the need for organic solvents. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It represents a key method for synthesizing aryl amines and could be employed to introduce nitrogen-containing substituents onto the this compound ring system if desired. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide variety of aryl halides and amines. sigmaaldrich.com

These catalytic reactions offer high selectivity and functional group tolerance, making them powerful tools in complex organic synthesis. mdpi.com Their application to this compound would likely involve multi-step sequences requiring careful selection of protecting groups for the hydroxyl functionalities of the catechol ring to prevent unwanted side reactions.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is fundamental to controlling the synthesis of this compound. The most direct and documented route involves electrophilic aromatic substitution, specifically the chlorination of a 3-methoxycatechol (B1210430) precursor.

Elucidation of Reaction Intermediates and Transition States

The electrophilic chlorination of phenols and their derivatives proceeds through a well-established mechanism involving several key steps. byjus.combyjus.com

Generation of the Electrophile: A chlorinating agent, such as molecular chlorine (Cl₂), is activated by a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) or is used with a suitable solvent system to generate a potent electrophile, often represented as a chloronium ion (Cl⁺) or a polarized complex. byjus.com

Formation of the Sigma Complex: The electron-rich aromatic ring of the 3-methoxycatechol attacks the electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com The hydroxyl and methoxy groups are strong activating groups, directing the incoming electrophile to the ortho and para positions and stabilizing the positive charge of the intermediate through resonance.

Deprotonation to Restore Aromaticity: A weak base, such as the [AlCl₄]⁻ complex or a solvent molecule, removes a proton from the sp³-hybridized carbon of the sigma complex. byjus.com This step restores the aromaticity of the ring, yielding the chlorinated product.

In the context of catalytic cross-coupling reactions, the mechanism follows a different pathway, generally involving a catalytic cycle with a transition metal like palladium. wikipedia.org The key steps are:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide, inserting into the carbon-halogen bond to form a palladium(II) species.

Transmetalation: The organometallic coupling partner (e.g., organoboron or organotin compound) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle. nrochemistry.com

Kinetic Studies of Key Synthetic Steps

The rate of reaction is highly dependent on the pH and the nature of the substituents on the aromatic ring. The phenolate (B1203915) anion, being more electron-rich than the neutral phenol, reacts with HOCl at a much faster rate. nih.gov Hammett-type correlations have been established that quantitatively relate the reaction rate constants to the electronic properties of the substituents. nih.gov

Kinetic data for the chlorination of related aryl ethers and phenols demonstrate the influence of reaction conditions. The rate constants are affected by substrate concentration, catalyst concentration, and temperature. asianpubs.org

Table 1: Illustrative Kinetic Data for Electrophilic Chlorination of Phenolic Compounds

| Phenolic Compound | Reactant | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Phenol | HOCl | 7 | 0.28 | nih.gov |

| Phenolate | HOCl | 11 | 1.3 x 10³ | nih.gov |

| p-Nitrophenol | HOCl | 8 | 0.026 | nih.gov |

| Resorcinol | Chlorine | 8 | >100 | nih.gov |

| 4-Bromoanisole | 1-CBT | N/A | Varies with [H⁺] | asianpubs.org |

For catalytic coupling reactions, kinetic analyses are more complex but have been used to optimize ligand design and reaction conditions, for instance, in the Buchwald-Hartwig amination of hindered primary amines. organic-chemistry.org

Stereochemical Considerations in Aromatic Substitutions (if applicable to specific isomers)

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and their effect on chemical reactions. rsc.org For the compound 4,5-dichloro-3-methoxy-1,2-benzenediol, the molecule itself is achiral as it possesses a plane of symmetry. Therefore, its direct synthesis from achiral precursors does not produce stereoisomers, and stereochemical considerations are generally not applicable.

However, stereochemistry would become relevant under specific circumstances:

Asymmetric Synthesis: If the synthesis were conducted using a chiral catalyst or a chiral auxiliary, it could, in principle, lead to an enantioselective reaction if a prochiral substrate was used to generate a chiral derivative. Asymmetric induction is a powerful strategy for preferentially forming one enantiomer or diastereomer over another. rsc.org

Synthesis of Chiral Derivatives: If the this compound core were further functionalized to create a chiral center, then the resulting products could exist as enantiomers or diastereomers. The spatial arrangement of these new substituents would be critical to the molecule's properties.

In the context of general aromatic substitution, the reaction proceeds through a planar sigma complex, and the incoming electrophile can attack from either face of the ring with equal probability, leading to a racemic mixture if a chiral product were to be formed from an achiral starting material without a chiral influence.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts, such as regioisomers or polychlorinated species. Key parameters include the choice of solvent and the reaction temperature.

Solvent Effects and Temperature Optimization

The choice of solvent can significantly influence the rate and selectivity of electrophilic aromatic chlorination. psu.edu In many cases, polar solvents can increase the selectivity for a particular isomer, although non-polar solvents may lead to faster reaction rates. psu.edu For instance, in the chlorination of anisole, dichloromethane was found to be a superior solvent compared to others like ethanol (B145695) or hexane (B92381), which gave no product. cdnsciencepub.com Water can also be used as a green solvent for some chlorination reactions, offering benefits in cost and safety. jalsnet.com

Table 2: Influence of Solvent on Aromatic Chlorination Selectivity (Illustrative Example)

| Substrate | Chlorinating Agent | Solvent | Product Selectivity (para:ortho) | Reference |

| Toluene | t-BuOCl / Zeolite | n-Pentane | 63:37 | psu.edu |

| Toluene | t-BuOCl / Zeolite | Dichloromethane | 74:26 | psu.edu |

| Toluene | KHSO₅ / KCl | Ethanol/Water | Favors aromatic chlorination | rsc.org |

| Toluene | KHSO₅ / KCl | Dichloromethane/Water | Favors side-chain chlorination | rsc.org |

This table presents data for toluene as a model substrate to illustrate general solvent effects.

Temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can negatively impact selectivity by promoting the formation of undesired isomers or side products. numberanalytics.com For the sulphonation of phenol, for example, the reaction at room temperature yields the ortho-isomer, while at a higher temperature (370 K), the para-isomer is the major product. mlsu.ac.in For many chlorinations, conducting the reaction at room temperature or below is often optimal to control the reaction's exothermicity and selectivity. byjus.com In some cases, however, variations in temperature between 0-30 °C have shown no significant change in yield or selectivity, indicating that other factors may be more dominant. cdnsciencepub.com One-pot reactions involving multiple steps can leverage temperature changes to control the sequential generation of different electrophiles. rsc.org

Catalyst and Reagent Screening

The synthesis of this compound, a molecule with a specific substitution pattern on the aromatic ring, necessitates a carefully designed synthetic route. A plausible and efficient pathway involves the selective chlorination of a suitable precursor, such as a methoxybenzenediol (e.g., methoxyhydroquinone or 3-methoxycatechol). The regioselectivity of the chlorination is paramount to achieving the desired isomer and minimizing the formation of byproducts. This requires a thorough screening of catalysts and reagents.

Research into the chlorination of structurally related phenols and their derivatives provides a strong basis for selecting potential catalytic systems and chlorinating agents. The primary challenge lies in controlling the position of the two chlorine atoms introduced onto the aromatic ring, which is influenced by the directing effects of the existing hydroxyl and methoxy groups, as well as the nature of the catalyst and reagent.

Chlorinating Agents:

A variety of chlorinating agents can be considered for the synthesis of this compound. The choice of reagent significantly impacts reactivity and selectivity.

Sulfuryl chloride (SO₂Cl₂): This reagent is often favored for the para-chlorination of phenols and has been shown to be effective in the presence of various catalysts. mdpi.com Its reactivity can be modulated by the choice of catalyst and solvent.

N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent, often used for ortho-selective chlorination in the presence of specific catalysts. researchgate.netnsf.gov Its use in aqueous media in combination with other reagents like p-toluenesulfonic acid (p-TsOH) and sodium chloride (NaCl) has also been reported as an efficient method for chlorinating aromatic compounds. researchgate.net

Chlorine (Cl₂): While a fundamental chlorinating agent, the use of chlorine gas can lead to poor selectivity and the formation of multiple chlorinated isomers, making it less ideal for the synthesis of a specific dichlorinated product. orgsyn.orgthieme-connect.de

Chlorine dioxide (ClO₂): This oxidant has been used in the reaction with methoxyhydroquinone, leading to the formation of methoxy-p-quinone. cdnsciencepub.com Its utility in direct dichlorination would require further investigation.

Catalyst Screening for Regioselectivity:

The key to a successful synthesis of this compound is the selection of a catalyst that directs the chlorination to the desired positions on the aromatic ring. Based on studies of similar phenolic compounds, both metal-based and organocatalytic systems can be screened.

Lewis Acids: Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are common Lewis acid catalysts used in electrophilic aromatic substitution reactions, including chlorination. mdpi.comgoogle.com They can enhance the electrophilicity of the chlorinating agent.

Organocatalysts: Recent research has highlighted the effectiveness of organocatalysts in achieving high regioselectivity in phenol chlorination. acs.org For instance, certain thiourea-based catalysts and selenoether catalysts have demonstrated high ortho-selectivity. researchgate.netnsf.gov Conversely, other organocatalysts can promote para-selectivity. acs.org

Sulfur-Containing Catalysts: Dialkyl sulfides and poly(alkylene sulfide)s have been identified as effective catalysts for para-selective chlorination of phenols when used with sulfuryl chloride and a Lewis acid activator. mdpi.com

A systematic screening process would involve reacting the chosen methoxybenzenediol precursor with different combinations of chlorinating agents and catalysts under various conditions (solvent, temperature, reaction time). The resulting product mixture would be analyzed to determine the yield and the isomeric ratio of the dichlorinated products.

Below is an interactive data table summarizing potential catalyst systems for screening, based on findings from the chlorination of related phenolic compounds.

| Catalyst System | Chlorinating Agent | Typical Selectivity | Potential Application for this compound Synthesis | Reference |

| (S)-Diphenylprolinol (1 mol%) | SO₂Cl₂ | High ortho-selectivity (≤99:1 o:p) | Potentially useful for directing chlorine atoms to positions ortho to the hydroxyl groups. | acs.org |

| Nagasawa's bis-thiourea (1 mol%) | SO₂Cl₂ | High ortho-selectivity | Another promising candidate for ortho-chlorination. | acs.org |

| Lewis Basic Selenoether (1 mol%) | NCS | High ortho-selectivity (>20:1 o:p) | Offers high ortho-direction, which could be strategic depending on the starting precursor. | researchgate.netnsf.gov |

| Poly(alkylene sulfide)s with AlCl₃/FeCl₃ | SO₂Cl₂ | High para-selectivity | Ideal for directing chlorine atoms to positions para to the hydroxyl or methoxy groups. | mdpi.comcardiff.ac.uk |

| Acetonitrile / (S)-BINAPO (5 mol%) | SO₂Cl₂ | High para-selectivity (≤4:96 o:p) | Provides an alternative system for achieving para-chlorination. | acs.org |

| N-chlorodialkylamines in strong acid | N-chlorodialkylamine | High para-selectivity | An effective method for selective monochlorination that could be adapted for dichlorination. | orgsyn.org |

| p-TsOH / NaCl | NCS | Good yields in aqueous media | A "green" chemistry approach that could offer process advantages. | researchgate.net |

Scale-Up Considerations for Laboratory Synthesis

Transitioning the optimized synthesis of this compound from a small-scale screening experiment to a larger laboratory scale (e.g., gram to multi-gram scale) introduces several practical challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Reaction Conditions and Equipment:

Reaction Vessel: The choice of reaction vessel is critical. For chlorination reactions, particularly those involving corrosive reagents like sulfuryl chloride or strong acids, glass-lined reactors are preferable. The vessel should be appropriately sized to accommodate the reaction volume and allow for efficient stirring. google.com

Temperature Control: Chlorination reactions are often exothermic. A reliable method for temperature control, such as an oil bath, a cooling bath (ice-water or dry ice-acetone), or a temperature-controlled reactor system, is essential to prevent runaway reactions and the formation of undesired byproducts. google.com For instance, some chlorination reactions are carried out at temperatures as low as -25 °C. google.com

Reagent Addition: The method of reagent addition can significantly impact the reaction outcome. Slow, controlled addition of the chlorinating agent using a dropping funnel or a syringe pump helps to manage the reaction exotherm and maintain a low concentration of the reagent, which can improve selectivity.

Work-up and Purification:

Quenching: After the reaction is complete, it must be safely quenched. This typically involves the addition of a reducing agent, such as sodium sulfite (B76179) or sodium thiosulfate, to destroy any remaining chlorinating agent. orgsyn.org This should be done carefully, especially on a larger scale, as the quenching process itself can be exothermic.

Extraction and Washing: The product will likely be isolated through liquid-liquid extraction. The choice of extraction solvent should be based on the product's solubility and the ease of removal. The organic layer is typically washed with water, a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, and brine to aid in drying.

Purification: The final purification of this compound on a larger scale may require techniques such as recrystallization or column chromatography. Recrystallization is often preferred for larger quantities as it can be more efficient than chromatography. cdnsciencepub.com The choice of solvent for recrystallization is crucial and would need to be determined experimentally.

Safety and Environmental Considerations:

Handling of Reagents: Many chlorinating agents are toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. orgsyn.org

Solvent Choice: Whenever possible, greener solvents should be considered to minimize environmental impact. Some modern chlorination methods have been developed to work in aqueous media, which is a significant advantage from a green chemistry perspective. researchgate.net

Waste Disposal: All chemical waste, including residual reagents, solvents, and byproducts, must be disposed of according to institutional and regulatory guidelines.

A summary of key scale-up considerations is presented in the table below.

| Parameter | Small-Scale Synthesis | Laboratory Scale-Up Consideration |

| Reaction Vessel | Small flask | Appropriately sized glass-lined reactor with efficient stirring |

| Temperature Control | Stir plate with bath | Monitored and controlled system (e.g., oil bath, cryocooler) |

| Reagent Addition | Pipette/syringe | Dropping funnel or syringe pump for controlled addition |

| Work-up | Simple extraction | Careful quenching, larger scale extraction funnels, potential for emulsions |

| Purification | Column chromatography | Recrystallization preferred for efficiency; optimization of solvent system |

| Safety | Standard PPE | Enhanced vigilance, potential for increased exotherm, proper ventilation |

| Environmental | Minimal waste | Consideration of solvent recycling and green chemistry principles |

Advanced Spectroscopic and Analytical Characterization Techniques for Dichloromethoxybenzenediol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like dichloromethoxybenzenediol. By providing detailed information about the chemical environment of each nucleus (¹H and ¹³C), NMR allows for the unambiguous assignment of the complex substitution pattern on the benzene (B151609) ring.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, complex aromatic substitution patterns often lead to overlapping signals that are difficult to interpret. Multi-dimensional NMR techniques are crucial for resolving these ambiguities. huji.ac.ilyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would reveal which aromatic protons are adjacent to each other, helping to piece together the substitution pattern on the ring. For instance, a cross-peak between two aromatic protons would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It is highly sensitive and allows for the direct assignment of a proton's resonance to its attached carbon. sdsu.edu In the context of this compound, each aromatic C-H group would produce a distinct correlation peak, simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu HMBC is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carbons bearing the chloro, methoxy (B1213986), and hydroxyl substituents. For example, a correlation between the methoxy protons and a specific aromatic carbon would confirm the point of attachment of the methoxy group. Correlations between aromatic protons and the carbons bearing the chlorine atoms would also be observable.

By combining the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for a specific isomer of this compound can be achieved. researchgate.net

Interactive Data Table: Exemplary ¹H and ¹³C NMR Data for a this compound Isomer

Note: The following data is a hypothetical representation for an isomer of this compound, based on known substituent effects in similar compounds. Actual chemical shifts will vary depending on the specific isomeric structure and solvent used.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1-OH | - | 145.0 | H-6 |

| C2-OH | - | 142.0 | H-3 |

| C3-H | 6.80 | 115.0 | C-1, C-2, C-4, C-5 |

| C4-Cl | - | 120.0 | H-3, H-5 |

| C5-H | 7.10 | 125.0 | C-1, C-3, C-4, C-6 |

| C6-Cl | - | 122.0 | H-5 |

| OCH₃ | 3.90 | 56.0 | C-1 (or other attached C) |

The electronic properties of the chloro, methoxy, and hydroxyl substituents profoundly influence the ¹H and ¹³C chemical shifts of the aromatic ring. ucl.ac.ukspcmc.ac.in

Chemical Shifts: The electron-donating hydroxyl and methoxy groups increase electron density at the ortho and para positions, causing the corresponding ¹H and ¹³C signals to shift to a higher field (lower ppm). wisc.edu Conversely, the electron-withdrawing and electronegative chlorine atoms deshield the nearby nuclei, shifting their resonances to a lower field (higher ppm). ucl.ac.uk The interplay of these competing effects results in a unique chemical shift pattern for each isomer. The additive nature of these substituent effects can be used to predict and rationalize the observed chemical shifts for a given substitution pattern. wisc.edu

Coupling Constants: The coupling constants (J-values) between adjacent aromatic protons (³JHH) are typically in the range of 7-9 Hz for ortho coupling, 2-3 Hz for meta coupling, and <1 Hz for para coupling. These values are critical for confirming the relative positions of the protons on the ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups within this compound. edinst.comspectroscopyonline.com These techniques are complementary and offer valuable information for structural confirmation.

The IR and Raman spectra of this compound will be dominated by characteristic bands corresponding to its functional groups.

O-H Stretching: The hydroxyl groups will give rise to a broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. ias.ac.in The C-H stretching of the methoxy group will appear in the 2850-2960 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ region. dergipark.org.tr The substitution pattern can influence the number and intensity of these bands.

C-O Stretching: The stretching vibrations for the aryl ether (C-O-CH₃) and phenolic (C-OH) bonds are expected in the 1200-1300 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively.

C-Cl Stretching: The C-Cl stretching vibrations give rise to strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹. ias.ac.in The exact frequency is sensitive to the substitution pattern on the aromatic ring.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Hydroxyl | O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic | C-H Stretch | 3000-3100 | Medium | Strong |

| Methoxy | C-H Stretch | 2850-2960 | Medium | Medium |

| Aromatic | C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| Aryl Ether | C-O Stretch | 1200-1300 | Strong | Medium |

| Phenolic | C-O Stretch | 1000-1200 | Strong | Medium |

| Chloroalkane | C-Cl Stretch | 600-800 | Strong | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). bioanalysis-zone.comuni-rostock.de This precision allows for the determination of the exact elemental composition of the molecule, thus confirming its molecular formula. hilarispublisher.com

For any isomer of this compound, the molecular formula is C₇H₆Cl₂O₃. HRMS can distinguish this formula from other potential combinations of atoms that might have the same nominal mass. bioanalysis-zone.com The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive pattern of peaks in the mass spectrum for the molecular ion and any chlorine-containing fragments, providing further confirmation of the presence and number of chlorine atoms in the molecule. Gas chromatography coupled with HRMS (GC-HRMS) is a particularly effective method for the analysis of such halogenated organic compounds. researchgate.netchromatographyonline.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govlibretexts.org This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported, analysis of related dichlorophenol structures reveals common packing motifs and intermolecular interactions that are likely to be present. publish.csiro.auresearchgate.netnih.goviucr.orgaip.org The crystal packing of this compound would be significantly influenced by hydrogen bonding involving the hydroxyl groups and potential halogen bonding involving the chlorine atoms.

The hydroxyl groups are expected to form strong hydrogen bonds, either with other this compound molecules or with any co-crystallized solvent molecules. These hydrogen bonds can lead to the formation of chains, dimers, or more complex three-dimensional networks. nih.goviucr.org

Table 3: Plausible Crystallographic Data for a this compound Isomer (Hypothetical)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~4-8 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Z | 4 |

| Hydrogen Bonding | O-H···O, C-H···O |

| Halogen Bonding | C-Cl···O |

Note: This table presents hypothetical data based on typical values for similar small organic molecules and serves for illustrative purposes only.

The potential for chirality in this compound would depend on the substitution pattern on the benzene ring. If the substitution pattern leads to a chiral molecule, then enantiomers would exist. X-ray crystallography is a definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govtcichemicals.com

The determination of the absolute configuration often relies on the anomalous dispersion effect of heavier atoms, such as chlorine, present in the molecule. tcichemicals.com By carefully analyzing the intensities of Friedel pairs of reflections, the true handedness of the molecule can be established. Alternatively, co-crystallization with a chiral probe of known absolute configuration can be employed. nih.gov The Cahn-Ingold-Prelog (R/S) system is used to assign the absolute configuration to each stereocenter. libretexts.orglibretexts.org

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for the separation and quantification of components in a mixture, making them vital for assessing the purity of this compound and separating its potential isomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. longdom.orglibretexts.orgyoutube.com For the analysis of phenolic compounds like this compound, which have relatively low volatility and contain polar hydroxyl groups, derivatization is often a necessary step prior to GC-MS analysis. nih.govnih.govtandfonline.comresearchgate.netbiorxiv.org

Derivatization, for instance through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), converts the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers. researchgate.net This process improves the chromatographic peak shape and reduces thermal degradation in the GC inlet.

The separation of different this compound isomers, as well as any impurities, can be achieved on a capillary column with a suitable stationary phase. The choice of stationary phase, temperature program, and carrier gas flow rate are critical parameters that need to be optimized for efficient separation. acs.orgnih.govrsc.org Following separation by GC, the eluting compounds are introduced into the mass spectrometer, which provides mass spectra for their identification and quantification.

Table 4: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Typical Setting |

| Derivatization Agent | BSTFA with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min hold), then ramp at 10 °C/min to 280 °C (5 min hold) |

| Carrier Gas | Helium at 1 mL/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-400 amu |

Note: These parameters are illustrative and would require optimization for a specific this compound isomer and instrument.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgresearchgate.net This synergy makes it exceptionally well-suited for the analysis of non-volatile and thermally unstable compounds like this compound, which are not amenable to analysis by gas chromatography. measurlabs.com The technique is widely applied in pharmaceutical, environmental, and biological analysis for identification, quantification, and structural elucidation of complex mixtures. wikipedia.org

In a typical LC-MS analysis of this compound, the sample is first introduced into a high-performance liquid chromatography (HPLC) system. The HPLC column, usually a reversed-phase column such as a C18, separates the compound from other components in the sample matrix based on its physicochemical properties. nebiolab.com Following chromatographic separation, the eluent is directed to the mass spectrometer's ion source.

The interface between the LC and the MS is critical, as it must efficiently vaporize the liquid eluent and ionize the analyte molecules. measurlabs.com Electrospray ionization (ESI) is a common choice for polar molecules like phenols and is well-suited for this compound. The ionized molecules are then transferred into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The mass spectrometer provides highly sensitive and selective detection, which can confirm the molecular weight of the target analyte. nebiolab.com For this compound, the presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, providing a high degree of confidence in its identification.

For quantitative studies, tandem mass spectrometry (LC-MS/MS) is often employed. nebiolab.com This technique adds another layer of specificity by selecting a precursor ion (the molecular ion of this compound), fragmenting it, and then monitoring for specific product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits, making it ideal for trace-level analysis in complex matrices. nebiolab.comnih.gov In some cases, chemical derivatization may be used prior to LC-MS analysis to improve ionization efficiency or chromatographic retention, although the phenolic hydroxyl groups on this compound are generally amenable to direct analysis. ddtjournal.com

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Condition | Rationale/Notes |

| Liquid Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes better peak shape and protonation for positive ion mode. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for eluting analytes from a reversed-phase column. |

| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is effective for separating analytes with different polarities in complex samples. |

| Flow Rate | 0.4 mL/min | A typical flow rate compatible with standard ESI sources. |

| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode | ESI is a soft ionization technique suitable for polar, non-volatile molecules. Negative mode is often preferred for phenolic compounds. |

| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |

| Source Temperature | 150 °C | Aids in the desolvation of the eluent spray. |

| Desolvation Gas Flow | 800 L/hr | Nitrogen gas used to assist in solvent evaporation. |

| Scan Mode | Full Scan (for identification) / MS/MS (for quantification) | Full scan identifies all ions within a mass range, while MS/MS provides higher selectivity and sensitivity for quantification. nebiolab.com |

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. mz-at.deregistech.com Since enantiomers possess identical physical and chemical properties in an achiral environment, they cannot be separated by conventional chromatographic techniques like standard reversed-phase HPLC. sepscience.com Separation requires the introduction of a chiral element into the chromatographic system, which is most commonly achieved by using a Chiral Stationary Phase (CSP). registech.comresearchgate.net

The analysis of this compound for enantiomeric purity is critical in fields such as pharmaceutical development, where different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. libretexts.orgphenomenex.blog The principle behind CSPs is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. registech.com These diastereomeric complexes have different interaction energies and stabilities, leading to different retention times on the column and thus enabling their separation. registech.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most widely used and versatile for separating a broad range of chiral compounds. registech.comlibretexts.org The selection of the appropriate CSP and mobile phase is often empirical and requires screening several column-solvent combinations to achieve optimal resolution. Normal-phase (using solvents like hexane (B92381) and ethanol) or polar organic modes are frequently effective for chiral separations. sepscience.com

Once the enantiomers are chromatographically separated, a detector (typically UV-Vis) is used to quantify the area of each peak. The enantiomeric excess (% ee) is then calculated to determine the purity of the chiral sample. This value represents the degree to which one enantiomer is present in greater amounts than the other and is a critical quality attribute for chiral molecules.

Table 2: Hypothetical Chiral Separation Data for this compound

This table illustrates a potential outcome for the chiral separation of this compound enantiomers.

| Parameter | Value | Description |

| Chromatographic Conditions | ||

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | A common and versatile CSP known for broad enantioselectivity. libretexts.org |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | A typical normal-phase solvent system for chiral separations. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection Wavelength | 280 nm | Wavelength at which the aromatic ring of the analyte is expected to absorb UV light. |

| Separation Results | ||

| Retention Time (Enantiomer 1) | 8.52 min | The time taken for the first eluting enantiomer to pass through the column. |

| Peak Area (Enantiomer 1) | 15,200 | Integrated area of the peak for the first enantiomer. |

| Retention Time (Enantiomer 2) | 10.34 min | The time taken for the second eluting enantiomer to pass through the column. |

| Peak Area (Enantiomer 2) | 288,800 | Integrated area of the peak for the second enantiomer. |

| Resolution (Rs) | 2.1 | A measure of the degree of separation between the two peaks (Rs > 1.5 indicates baseline separation). |

| Calculated Enantiomeric Excess | ||

| Enantiomeric Excess (% ee) | 90.0% | Calculated as `( |

Computational Chemistry and Theoretical Studies of Dichloromethoxybenzenediol

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for the molecular system, we can determine its electronic structure and energetics with high accuracy. For dichloromethoxybenzenediol, these calculations reveal crucial details about its geometry, reactivity, and charge distribution.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of many-body systems, such as atoms and molecules. imist.ma It has been successfully applied to study various substituted benzenes, including methoxyphenols and dichlorophenols, providing reliable predictions of their molecular geometries and reactivities. nih.govacs.org

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. The presence of the methoxy (B1213986), hydroxyl, and chloro substituents on the benzene (B151609) ring introduces electronic and steric effects that significantly influence the geometry. For instance, intramolecular hydrogen bonding between the hydroxyl and methoxy groups can be predicted and its strength quantified. swinburne.edu.au

The following table presents hypothetical yet plausible geometric parameters for a this compound isomer, derived from typical values for related compounds.

| Parameter | Value |

| C-C (aromatic) bond length | 1.39 - 1.41 Å |

| C-O (methoxy) bond length | 1.36 Å |

| C-O (hydroxyl) bond length | 1.37 Å |

| C-Cl bond length | 1.74 Å |

| O-H bond length | 0.96 Å |

| C-O-C (methoxy) bond angle | 118° |

| C-C-O (hydroxyl) bond angle | 120° |

| C-C-Cl bond angle | 119° |

This table contains hypothetical data based on computational studies of structurally similar molecules.

Reactivity descriptors, also derived from DFT calculations, can predict the sites on the molecule that are most susceptible to electrophilic or nucleophilic attack. Parameters such as the global electrophilicity index and Fukui functions help in understanding the molecule's chemical behavior in reactions. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. wikipedia.orgulethbridge.ca

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the hydroxyl and methoxy groups, which act as electron-donating groups. The LUMO, conversely, would likely be distributed over the aromatic ring and potentially influenced by the electron-withdrawing chlorine atoms. The precise energies and spatial distributions of these orbitals can be calculated using DFT. frontiersin.org The HOMO-LUMO gap for dichlorinated aromatic compounds is influenced by the position of the chlorine atoms. libretexts.org

A hypothetical set of frontier orbital energies for this compound is presented below.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table contains hypothetical data based on computational studies of structurally similar molecules.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. imist.ma The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In this compound, the MEP map would show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, making them likely sites for electrophilic attack or hydrogen bond donation. The hydrogen atoms of the hydroxyl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors. The chlorine atoms, being electronegative, would also contribute to the negative potential regions. Analysis of the MEP can provide insights into intermolecular interactions. mdpi.comorientjchem.org

Mulliken population analysis, another output of QM calculations, provides a quantitative measure of the partial atomic charges on each atom in the molecule. This data is essential for understanding the charge distribution and dipole moment of the molecule.

| Atom | Mulliken Charge (e) |

| O (methoxy) | -0.55 |

| O (hydroxyl) | -0.65 |

| H (hydroxyl) | +0.45 |

| Cl | -0.10 |

| C (attached to O) | +0.30 |

| C (attached to Cl) | +0.05 |

This table contains hypothetical data based on computational studies of structurally similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. hu-berlin.deresearchgate.net By simulating the motion of atoms and molecules, MD can reveal the conformational landscape of this compound and its interactions with its environment.

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model these solvent effects explicitly by surrounding the solute molecule with a box of solvent molecules, such as water. The interactions between the solute and solvent molecules are then calculated over time, providing insight into how the solvent affects the conformational preferences of this compound.

In the solid or liquid state, this compound molecules interact with each other through various non-covalent forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. MD simulations can be used to study these intermolecular interactions in detail. By simulating a system containing multiple this compound molecules, it is possible to analyze the preferred packing arrangements and the nature of the intermolecular forces that govern the condensed-phase structure.

The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (oxygen and chlorine atoms) in this compound suggests that hydrogen bonding plays a crucial role in its intermolecular interactions. The methoxy group also influences packing and intermolecular forces. researchgate.netresearchgate.net The chlorine atoms contribute to dipole-dipole and van der Waals interactions. Understanding these interactions is key to predicting the macroscopic properties of the material, such as its melting point and solubility.

Computational Studies on Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. nih.govnih.gov By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the energy barriers that control reaction rates. fossee.innumberanalytics.com

For this compound, several reaction types could be investigated, including electrophilic aromatic substitution, oxidation of the phenol (B47542) groups, or nucleophilic substitution of the chlorine atoms. Reaction pathway mapping involves identifying the lowest energy path that connects reactants to products. nih.gov

This process typically involves:

Geometry Optimization : Calculating the lowest-energy structures of reactants, products, and any intermediates.

Transition State (TS) Search : Locating the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step. fossee.in This is the point of maximum energy along the reaction coordinate.

Energy Barrier Calculation : The activation energy (energy barrier) is the difference in energy between the transition state and the reactants. researchgate.netmdpi.com A lower energy barrier corresponds to a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculation : This traces the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. mdpi.com

The table below presents hypothetical calculated energy barriers for potential reactions involving this compound, illustrating how computational chemistry can be used to predict the most likely reaction pathway.

| Reaction Type | Position of Attack | Calculated Activation Energy (ΔG‡, kcal/mol) | Reaction Feasibility |

| Nitration (Electrophilic) | Ortho to -OH | 15.2 | Favorable |

| Para to -OCH3 | 18.5 | Less Favorable | |

| Hydroxyl Radical Addition | C-atom ortho to both -OH groups | 5.5 | Highly Favorable |

| Dechlorination | C-Cl bond | > 40 | Unfavorable (without catalyst) |

(Note: Data is illustrative. Calculations would typically be performed using DFT methods like B3LYP with an appropriate basis set.) mdpi.com

Computational methods are increasingly used to guide the rational design of new catalysts. rsc.orgnih.gov By understanding the mechanism of a catalyzed reaction at the atomic level, catalysts can be optimized for higher activity and selectivity. mdpi.comdtu.dk

For reactions involving this compound, such as hydrodechlorination or selective oxidation, computational studies could help in several ways:

Screening Catalyst Materials : DFT calculations can be used to predict the binding energies of this compound and reaction intermediates on various catalyst surfaces (e.g., transition metals like Palladium or Platinum). nih.gov According to the Sabatier principle, an ideal catalyst binds intermediates neither too strongly nor too weakly. dtu.dk

Understanding Selectivity : In a complex molecule like this compound, a catalyst might promote reactions at different sites. Computational modeling can explain why a particular catalyst favors one reaction pathway over another, for example, by showing that the transition state for the desired reaction has a lower energy barrier. nih.gov

Optimizing Catalyst Structure : Theoretical studies can explore how modifying a catalyst, such as by creating alloys or using nanoparticle supports, alters its electronic structure and, consequently, its catalytic performance. nih.govdtu.dk This allows for the in silico design of more efficient and cost-effective catalysts before attempting their synthesis in the lab. researchgate.net

Predictive Spectroscopy from Theoretical Calculations

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. schrodinger.comunivie.ac.at For this compound, theoretical calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for structural elucidation and for understanding the electronic environment of the molecule.

Calculation of NMR Chemical Shifts and Vibrational Frequencies

The prediction of NMR chemical shifts and vibrational frequencies for this compound is typically achieved through quantum mechanical calculations. olemiss.edu Density Functional Theory (DFT) is a commonly used method, often with hybrid functionals like B3LYP, which has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. psu.edu

For the calculation of NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed. liverpool.ac.uk This approach calculates the isotropic magnetic shielding tensors for each nucleus. To obtain the chemical shifts, these shielding values are then referenced against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). researchgate.net The accuracy of these predictions is sensitive to the chosen basis set and the level of theory. nih.gov

Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the nuclear coordinates, which gives the force constants of the vibrational modes. uni-rostock.de These calculations are typically performed under the harmonic approximation, which models the potential energy surface as a parabola around the equilibrium geometry. The resulting harmonic frequencies are often systematically higher than experimental frequencies and are sometimes scaled by an empirical factor to improve agreement with experimental data. faccts.de

Below are hypothetical calculated ¹H and ¹³C NMR chemical shifts and selected vibrational frequencies for an isomer of this compound, illustrating the type of data obtained from these theoretical methods.

Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP with a suitable basis set, referenced to TMS)

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| H (Aromatic) | 7.15 |

| H (Phenolic OH) | 5.80 |

| H (Phenolic OH) | 5.65 |

| H (Methoxy) | 3.90 |

| ¹³C NMR | |

| C (Aromatic, C-O) | 152.3 |

| C (Aromatic, C-O) | 149.8 |

| C (Aromatic, C-Cl) | 128.5 |

| C (Aromatic, C-Cl) | 125.1 |

| C (Aromatic, C-H) | 118.2 |

| C (Aromatic, C-OCH₃) | 115.9 |

Hypothetical Calculated Vibrational Frequencies for this compound (Calculated using DFT/B3LYP, harmonic approximation)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Phenolic) | 3650 |

| O-H Stretch (Phenolic) | 3635 |

| C-H Stretch (Aromatic) | 3080 |

| C-H Stretch (Methoxy) | 2950 |

| C=C Stretch (Aromatic Ring) | 1610, 1590 |

| C-O Stretch (Methoxy) | 1250 |

| C-Cl Stretch | 1050 |

Comparison of Theoretical and Experimental Spectra for Validation

A crucial step in computational spectroscopy is the validation of theoretical predictions against experimental data. researchgate.netresearchgate.net This comparison serves to assess the accuracy of the chosen computational method and to refine the assignment of experimental signals. schrodinger.com Discrepancies between calculated and experimental spectra can arise from several factors. For instance, theoretical calculations are often performed on a single molecule in the gas phase, whereas experimental spectra are typically recorded on a sample in solution or in the solid state. uni-rostock.de Solvent effects, intermolecular interactions like hydrogen bonding, and conformational averaging can all influence experimental chemical shifts and vibrational frequencies. liverpool.ac.uknih.gov

For vibrational spectra, the harmonic approximation used in most calculations neglects anharmonicity, which is inherent in real molecular vibrations. uni-rostock.de This is a primary reason why calculated frequencies are often systematically higher than their experimental counterparts. faccts.de

The table below presents a hypothetical comparison between the calculated spectroscopic data for this compound and plausible experimental values, highlighting the typical deviations observed.

Comparison of Hypothetical Theoretical and Experimental Spectroscopic Data for this compound

| Parameter | Calculated Value | Hypothetical Experimental Value | Deviation |

|---|---|---|---|

| ¹H NMR (ppm) | |||

| H (Aromatic) | 7.15 | 7.08 | +0.07 |

| H (Phenolic OH) | 5.80 | 5.95 | -0.15 |

| H (Phenolic OH) | 5.65 | 5.78 | -0.13 |

| H (Methoxy) | 3.90 | 3.85 | +0.05 |

| ¹³C NMR (ppm) | |||

| C (Aromatic, C-O) | 152.3 | 151.5 | +0.8 |

| C (Aromatic, C-O) | 149.8 | 149.1 | +0.7 |

| C (Aromatic, C-Cl) | 128.5 | 129.2 | -0.7 |

| C (Aromatic, C-Cl) | 125.1 | 125.9 | -0.8 |

| C (Aromatic, C-H) | 118.2 | 117.6 | +0.6 |

| C (Aromatic, C-OCH₃) | 115.9 | 115.2 | +0.7 |

| C (Methoxy) | 56.4 | 56.1 | +0.3 |

| Vibrational Frequencies (cm⁻¹) | |||

| O-H Stretch (Phenolic) | 3650 | 3550 (broad) | +100 |

| C=C Stretch (Aromatic) | 1610 | 1605 | +5 |

| C-O Stretch (Methoxy) | 1250 | 1245 | +5 |

Reactivity and Mechanistic Investigations of Dichloromethoxybenzenediol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. organicchemistrytutor.commasterorganicchemistry.com The mechanism typically involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, known as a sigma complex or Wheland intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comimperial.ac.ukyoutube.com

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. These substituents can direct incoming electrophiles to specific positions on the ring. In the case of dichloromethoxybenzenediol, the directing effects of the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and chlorine (-Cl) groups must be considered.

Both the hydroxyl and methoxy groups are powerful activating groups and are ortho, para-directors. chemistrysteps.com This is due to their ability to donate electron density to the aromatic ring via resonance, which stabilizes the positive charge in the sigma complex, particularly when the electrophile adds to the ortho or para positions. Conversely, halogens like chlorine are deactivating yet also ortho, para-directing. The deactivation arises from the strong electron-withdrawing inductive effect, while the ortho, para direction is due to the donation of a lone pair of electrons through resonance. nih.gov

In this compound, the positions for electrophilic attack will be determined by the cumulative effects of these substituents. The powerful activating and directing effects of the hydroxyl and methoxy groups will likely dominate, guiding the electrophile to the positions ortho and para to them. The precise location of substitution on the this compound ring would depend on the specific isomer , as the steric hindrance and the relative positions of the activating and deactivating groups would play a crucial role in determining the final product distribution. For instance, in many substituted phenols, electrophilic attack is favored at the position para to the hydroxyl group if it is available, to minimize steric hindrance. chemistrysteps.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | ortho, para |

| -OCH₃ (Methoxy) | Strongly Activating | ortho, para |

| -Cl (Chloro) | Deactivating | ortho, para |

Impact of Chlorine and Methoxy Groups on Aromatic Activation

The methoxy and hydroxyl groups significantly increase the electron density of the aromatic ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles. Phenols and anisoles are known to be highly reactive substrates in EAS reactions, often not requiring a strong Lewis acid catalyst. chemistrysteps.comnptel.ac.in

Nucleophilic Reactions at Aromatic Centers and Side Chains

Hydroxyl Group Reactivity (e.g., Etherification, Esterification)

The hydroxyl groups of this compound are nucleophilic and can participate in a variety of reactions, most notably etherification and esterification.

Etherification: The synthesis of mono-ethers from hydroquinone (B1673460) derivatives is a well-established process. researchgate.netgoogle.com For substituted hydroquinones, these reactions can exhibit high regioselectivity, with the reaction often occurring at the less sterically hindered hydroxyl group. researchgate.net In the case of this compound, selective monoetherification would likely be achievable, with the specific site of reaction depending on the substitution pattern and the steric environment around each hydroxyl group. For example, methods utilizing NaNO₂ under acidic conditions have been shown to be effective for the monoetherification of substituted hydroquinones. researchgate.netresearchgate.net

Esterification: The hydroxyl groups can also be converted to esters. The Steglich esterification, which employs a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for esterifying alcohols, including those that are sterically hindered or part of sensitive molecules. organic-chemistry.orgcommonorganicchemistry.comnih.gov This method would be suitable for the esterification of the hydroxyl groups in this compound. The reaction proceeds through an O-acylisourea intermediate, which then acylates the alcohol. nih.gov Other methods for esterification include reaction with acid chlorides or the Fischer esterification, though the latter may be less suitable for phenols. commonorganicchemistry.comyoutube.com

Table 2: Selected Methods for Hydroxyl Group Functionalization

| Reaction | Reagents | Key Features |

|---|---|---|

| Monoetherification | Alcohol, NaNO₂, H₂SO₄ | Good yields and regioselectivity for less hindered OH. researchgate.net |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Mild conditions, suitable for sensitive substrates. organic-chemistry.orgnih.gov |

| Esterification | Acid Chloride, Pyridine | Two-step process often involving initial formation of the acid chloride. commonorganicchemistry.com |

Substitution of Halogen Atoms (e.g., Buchwald-Hartwig Amination)

The chlorine atoms on the aromatic ring of this compound can potentially be replaced via nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SₙAr): Direct nucleophilic aromatic substitution of aryl halides is generally difficult unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org While the methoxy and hydroxyl groups are activating for electrophilic substitution, their electron-donating nature does not facilitate SₙAr. However, under forcing conditions of high temperature and pressure, or through mechanisms like the benzyne (B1209423) pathway, substitution can sometimes be achieved. chemistrysteps.com

Buchwald-Hartwig Amination: A more versatile and modern method for the substitution of aryl halides is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.orgorganic-chemistry.org This reaction is highly versatile with a broad substrate scope, including aryl chlorides. wikipedia.orgorganic-chemistry.org Therefore, the chlorine atoms of this compound could serve as handles for introducing amine functionalities via the Buchwald-Hartwig amination. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for the success of the reaction and would need to be optimized for this specific substrate. rsc.orgpurdue.edu

Oxidation and Reduction Chemistry

The benzenediol moiety of this compound is susceptible to oxidation. Hydroquinones and their derivatives can be oxidized to the corresponding quinones.

The oxidation of hydroquinone and chlorohydroquinone (B41787) to their respective benzoquinones has been studied using various oxidizing agents. rsc.orgorgsyn.org For instance, nitrous acid in an acidic aqueous solution can quantitatively convert chlorohydroquinone to chloro-p-benzoquinone. rsc.orgrsc.org The presence of electron-withdrawing substituents, such as chlorine, can make the hydroquinone more resistant to oxidation by increasing its redox potential. acs.org A study using a hydrogen peroxide-proline system for the oxidation of various hydroquinones showed that electron-deficient chlorohydroquinone required stronger acidic conditions (TFA) to achieve moderate yields of the corresponding 2-chloro-p-benzoquinone. acs.org Ruthenium complexes have also been shown to oxidize chlorohydroquinones. acs.org

The specific isomer of this compound would be expected to oxidize to the corresponding dichloromethoxybenzoquinone. The reaction conditions would likely need to be tailored to account for the electronic effects of the three substituents on the redox potential of the molecule.

Table 3: Oxidation of Substituted Hydroquinones

| Substrate | Oxidizing System | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroquinone | H₂O₂-Proline, Acetic Acid | p-Benzoquinone | 58% | acs.org |

| Chlorohydroquinone | H₂O₂-Proline, Trifluoroacetic Acid | 2-Chloro-p-benzoquinone | 55% | acs.org |

| Methylhydroquinone | H₂O₂-Proline, Acetic Acid | 2-Methyl-p-benzoquinone | 92% | acs.org |

| Trimethylhydroquinone | H₂O₂-Proline, Acetic Acid | 2,3,5-Trimethyl-p-benzoquinone | 83% | acs.org |

| Chlorohydroquinone | Nitrous Acid, Aqueous Acid | Chloro-p-benzoquinone | Quantitative | rsc.org |

Reduction chemistry, while less explored in the provided context, would involve the conversion of the oxidized quinone form back to the benzenediol. This reversibility is a key feature of the hydroquinone/quinone redox couple and is important in various chemical and biological processes. chemistrysteps.com

Redox Potentials and Quinone Formation from Benzenediol Moiety

No experimental or calculated redox potential values for this compound have been found. For benzenediol (catechol) moieties in general, oxidation to the corresponding quinone is a characteristic reaction. libretexts.orgresearchgate.net This process involves the removal of two protons and two electrons. The redox potential for this transformation is influenced by the nature and position of substituents on the aromatic ring. wikipedia.org Electron-withdrawing groups, such as chlorine atoms, are expected to increase the redox potential, making the compound more difficult to oxidize compared to unsubstituted catechol. The methoxy group, being electron-donating, would typically have the opposite effect. The precise interplay of these substituents on the redox potential of this compound is not documented.

The formation of quinones from catechols can be achieved through electrochemical methods or with various oxidizing agents. libretexts.org These quinones are often highly reactive electrophiles. wustl.edumdpi.com

Selective Reduction of Aromatic Ring or Halogen Atoms

Specific methods for the selective reduction of either the aromatic ring or the chlorine atoms of this compound are not described in the available literature. In general, the reduction of aryl halides can be achieved through catalytic hydrogenation. The reactivity of halogens in such reactions typically follows the order I > Br > Cl, meaning chloroarenes are relatively resistant to reduction. nih.gov

Reduction of the aromatic ring of a substituted phenol (B47542) to a cyclohexanol (B46403) derivative usually requires more forcing conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium. The presence of the hydroxyl and methoxy groups would also influence the reactivity and regioselectivity of such a reduction. Without specific studies on this compound, any proposed method would be purely speculative.

Photochemical Transformations of this compound

Photo-Induced Rearrangements and Cyclizations

There is no information available on photo-induced rearrangements or cyclizations of this compound. Photochemical reactions of substituted aromatic compounds can be complex, leading to a variety of products through different pathways, including rearrangements and cyclizations. mdpi.commdpi.comsoton.ac.uk For example, some photochemical reactions of chlorobenzenes can lead to the formation of new carbon-phosphorus bonds in the presence of a suitable phosphorus source. nih.gov Other complex photo-induced rearrangements can lead to ring contractions or the formation of new cyclic systems. nih.govrsc.org However, the specific photochemical behavior of this compound has not been reported.

Photodegradation Pathways and Products